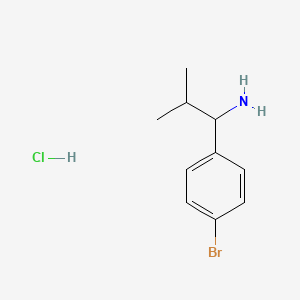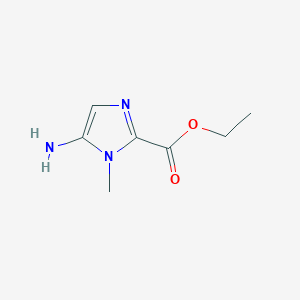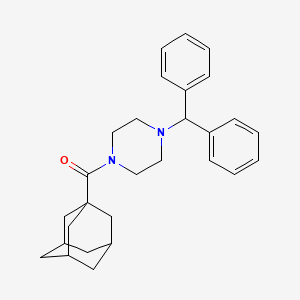![molecular formula C17H19N5O2 B2965462 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone CAS No. 2195941-31-0](/img/structure/B2965462.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is an intricate chemical structure known for its potential in various scientific fields. Its unique framework combines multiple nitrogen-containing heterocycles, which contributes to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Step: : A common synthetic route begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate.
Subsequent Modifications: : The compound then undergoes sequential modifications to introduce the morpholino and pyridinyl methanone groups. Typical reagents include morpholine and a pyridinyl ketone derivative, using catalysts like potassium carbonate and solvents such as DMF (Dimethylformamide).
Industrial Production Methods
Industrial production often involves optimizing the synthetic steps for scalability and cost-effectiveness. This includes the use of batch reactors for large-scale synthesis, purification steps such as crystallization or chromatography, and ensuring all processes adhere to environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
The compound is versatile in undergoing various chemical reactions:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, the morpholino group can undergo oxidation to form N-oxides.
Reduction: : Reducing agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly involving the pyridinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), potassium carbonate (for base-mediated reactions).
Solvents: : DMF, methanol, dichloromethane.
Major Products
The primary products from these reactions include N-oxides, alcohol derivatives, and various substituted pyridinyl and pyrimidinyl compounds.
Applications De Recherche Scientifique
The compound finds applications in multiple fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to donate electron pairs from nitrogen atoms.
Biology: : Potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for biochemical research.
Medicine: : Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: : Utilized in material science for developing polymers and resins with enhanced properties.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their normal function.
Pathways: : Modulating signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural elements and reactive sites.
Similar Compounds: : Pyrido[2,3-d]pyrimidine derivatives, morpholine-containing molecules, pyridinyl methanone compounds.
Uniqueness: : The integration of these features in a single molecule provides a versatile scaffold for various chemical reactions and biological interactions.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONPEQOTZUHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)


![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)


![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)
![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)
![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

